molecular formula C27H16N2O3S2 B11101400 2-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione

2-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11101400
M. Wt: 480.6 g/mol
InChI Key: OTBKDOZFBSAGGY-UHFFFAOYSA-N
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Description

2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of naphthalene, benzothiazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(NAPHTHALEN-2-YL)PROPANENITRILE: A simpler naphthalene derivative with different functional groups.

    NAPHTHALEN-2-YL 1-(BENZAMIDO(DIETHOXYPHOSPHORYL)METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: A compound with a triazole ring and phosphonate group.

    DI(NAPHTHALEN-2-YL)-1,2-DIPHENYLETHENE: A conjugated polymer with aggregation-enhanced emission properties.

Uniqueness

2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of naphthalene, benzothiazole, and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H16N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-[2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H16N2O3S2/c30-23(18-10-9-16-5-1-2-6-17(16)13-18)15-33-27-28-22-12-11-19(14-24(22)34-27)29-25(31)20-7-3-4-8-21(20)26(29)32/h1-14H,15H2

InChI Key

OTBKDOZFBSAGGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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